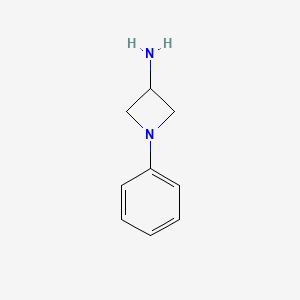

1-Phenylazetidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKUYNRUGMUXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895439-72-1 | |

| Record name | 1-phenylazetidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenylazetidin-3-amine

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, often leading to improved binding affinity, selectivity, and favorable physicochemical properties such as enhanced solubility and metabolic stability. Among the diverse array of azetidine derivatives, 1-Phenylazetidin-3-amine stands out as a critical building block. Its structure combines the rigid azetidine core with a primary amine for further functionalization and a phenyl group that can modulate electronic properties and engage in specific receptor interactions. This guide provides a comprehensive technical overview of the prevalent synthetic strategies and rigorous characterization methods for this compound, tailored for researchers and professionals in drug development.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. Here, we detail two of the most robust and scientifically sound methodologies: a modular approach via N-arylation and a convergent synthesis through reductive amination.

Route 1: Modular Synthesis via Palladium-Catalyzed N-Arylation

This strategy is highly favored for its modularity, allowing for the late-stage introduction of the phenyl group. It involves the synthesis of a stable 3-aminoazetidine precursor, followed by a cross-coupling reaction to install the N-phenyl moiety. The causality behind this multi-step process is rooted in control and versatility; protecting the 3-amino group prevents undesired side reactions during the N-arylation of the azetidine ring nitrogen.

Experimental Protocol: N-Arylation Route

Step 1: Synthesis of tert-butyl (azetidin-3-yl)carbamate

-

Rationale: This initial step creates the core 3-aminoazetidine scaffold. Commercially available N-Boc-3-azetidinone is the preferred starting material. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as it is a mild and selective reducing agent that is effective for a wide range of substrates and does not reduce the ketone starting material prematurely.[1]

-

Procedure:

-

To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Continue stirring at room temperature for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tert-butyl (azetidin-3-yl)carbamate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of tert-butyl (1-phenylazetidin-3-yl)carbamate

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting, and to ensure high catalytic turnover. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the azetidine nitrogen.

-

Procedure:

-

To an oven-dried flask, add the crude tert-butyl (azetidin-3-yl)carbamate (1.0 eq), phenyl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the N-arylated product.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for its clean removal.[1] The resulting product is typically isolated as a TFA or hydrochloride salt, which improves its stability and handling.

-

Procedure:

-

Dissolve the purified tert-butyl (1-phenylazetidin-3-yl)carbamate (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer and concentrate. For the salt, triturate the residue with diethyl ether to precipitate the TFA salt.

-

Route 2: Convergent Synthesis via Reductive Amination

This alternative approach involves the formation of the N-phenyl bond first, followed by the introduction of the 3-amino group. This route is more convergent but relies on the synthesis or availability of the 1-phenylazetidin-3-one intermediate.

Experimental Protocol: Reductive Amination Route

Step 1: Synthesis of 1-Phenylazetidin-3-one

-

Rationale: This key intermediate is not widely available commercially and must typically be synthesized. A practical approach starts from a stable precursor like 1-benzhydrylazetidin-3-ol, which can be deprotected via hydrogenolysis.[4] The subsequent N-arylation of the free azetidin-3-ol can be achieved using Chan-Lam coupling conditions (copper-catalyzed), followed by oxidation of the secondary alcohol to the ketone.

-

Procedure (Illustrative):

-

Perform hydrogenolysis of 1-benzhydrylazetidin-3-ol using H₂ gas and a Palladium on carbon (Pd/C) catalyst to obtain azetidin-3-ol.

-

Couple azetidin-3-ol with phenylboronic acid using copper(II) acetate and a base like pyridine in a suitable solvent.

-

Oxidize the resulting 1-phenylazetidin-3-ol to the ketone using an appropriate oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation).

-

Purify the intermediate ketone by column chromatography.

-

Step 2: Synthesis of this compound

-

Rationale: This step is analogous to the reductive amination described in Route 1. The ketone is converted directly to the primary amine.

-

Procedure:

-

Follow the procedure outlined in Route 1, Step 1 , using 1-phenylazetidin-3-one as the starting material.

-

After workup, the crude product can be purified by column chromatography or by salt formation and crystallization to yield the final product.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data represents the expected outcomes from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The asymmetry of the molecule and the constrained nature of the azetidine ring lead to distinct and predictable signals.

| ¹H NMR: Predicted Spectral Data | ||||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho-H) | ~6.6 - 6.8 | d or dd | 2H | J ≈ 8-9 |

| Aromatic (meta/para-H) | ~7.1 - 7.3 | m | 3H | - |

| Azetidine (CH-N) | ~3.8 - 4.1 | t | 2H | J ≈ 7-8 |

| Azetidine (CH-NH₂) | ~3.5 - 3.8 | quintet | 1H | J ≈ 7-8 |

| Azetidine (CH-N) | ~3.2 - 3.5 | t | 2H | J ≈ 7-8 |

| Amine (NH₂) | ~1.5 - 2.5 | br s | 2H | - |

| ¹³C NMR: Predicted Spectral Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | ~148 - 152 |

| Aromatic (CH) | ~129 - 130 |

| Aromatic (CH) | ~117 - 119 |

| Aromatic (CH) | ~113 - 115 |

| Azetidine (CH₂) | ~55 - 60 |

| Azetidine (CH) | ~45 - 50 |

-

Expert Interpretation: In the ¹H NMR spectrum, the protons on the azetidine ring form a complex second-order coupling system. The methylene protons adjacent to the nitrogen are diastereotopic and may appear as distinct triplets or as a more complex multiplet. The broad singlet for the NH₂ protons is characteristic and will exchange with D₂O. In the ¹³C NMR spectrum, four distinct signals are expected for the phenyl group (due to symmetry) and two signals for the azetidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS) is typically used.

-

Expected Ion: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Calculated Mass: C₁₀H₁₄N₂

-

Exact Mass: 162.1157

-

[M+H]⁺: 163.1235

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR: Predicted Absorption Bands | ||

| Vibration | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine (R-NH₂) | 3300 - 3500 (two sharp bands) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Azetidine Ring | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl-N & Alkyl-N | 1250 - 1350 & 1020 - 1250 |

-

Expert Interpretation: The most diagnostic feature in the IR spectrum is the pair of sharp-to-medium intensity peaks in the 3300-3500 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[5][6] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Conclusion

This compound is a valuable synthon whose preparation can be achieved through reliable and scalable chemical routes. The modular N-arylation approach offers significant flexibility for analogue synthesis, while the convergent reductive amination provides an efficient alternative if the corresponding ketone intermediate is accessible. Rigorous characterization using a combination of NMR, MS, and IR spectroscopy is crucial to validate the structure and ensure the high purity required for subsequent applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this important molecular building block.

References

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health (NIH). Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

-

A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

-

Supplementary Data. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). Available at: [Link]

-

Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]

-

N-arylation of aziridines. PubMed. Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]

Sources

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. wikieducator.org [wikieducator.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 1-Phenylazetidin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylazetidin-3-amine

Introduction

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a phenyl substituent on the ring nitrogen, and a primary amine at the 3-position. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry sectors. The azetidine ring, serving as a bioisosteric replacement for other cyclic and acyclic structures, offers a unique combination of rigidity and three-dimensional character, which can be pivotal for modulating ligand-receptor interactions. The presence of both a tertiary and a primary amine provides multiple points for synthetic modification and interaction with biological targets, making it a versatile scaffold in drug discovery.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols. We will delve into the structural characteristics, spectroscopic signatures, and key properties such as solubility and pKa, offering a foundational understanding essential for the effective utilization of this compound in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound govern its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The properties for this compound are summarized below.

| Property | Value / Description | Source / Comment |

| IUPAC Name | This compound | --- |

| Synonyms | N-phenylazetidin-3-amine | [1] |

| CAS Number | 1895439-72-1 (Free Base)[2][3] | 2055841-16-0 (Dihydrochloride Salt)[4][5] |

| Molecular Formula | C₉H₁₂N₂ | --- |

| Molecular Weight | 148.21 g/mol | Calculated |

| Appearance | Not explicitly documented; likely a solid or oil at room temperature. | Based on similar small molecules. |

| Melting Point | Data not publicly available. | --- |

| Boiling Point | Data not publicly available. | --- |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Methanol). Aqueous solubility is predicted to be highly pH-dependent, with higher solubility in acidic conditions due to salt formation.[6] | Structural inference. |

| pKa (Predicted) | pKa₁: ~4-5 (Azetidine N); pKa₂: ~9-10 (Primary Amine N) | Predicted based on typical values for N-aryl azetidines and primary amines.[7][8][9] The N-phenyl group reduces the basicity of the azetidine nitrogen. |

| LogP (Predicted) | ~1.0 - 1.5 | Prediction based on structural analogs. The phenyl group increases lipophilicity while the amines contribute to hydrophilicity. |

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure and its spectroscopic fingerprint is paramount for identity confirmation and quality control.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis (Predicted)

While specific spectral data for this compound is not widely published, its expected spectroscopic characteristics can be predicted based on its functional groups and structural analogs.[10][11][12][13]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (C₆H₅-) : Signals would appear in the downfield region (~6.5-7.5 ppm), exhibiting complex splitting patterns corresponding to ortho, meta, and para protons.

-

Azetidine Ring Protons (-CH₂-CH-CH₂-) : These protons would appear in the aliphatic region. The methine proton (CH-NH₂) would likely be a multiplet around 3.5-4.5 ppm. The methylene protons adjacent to the nitrogen would be diastereotopic and appear as complex multiplets, likely between 3.0-4.0 ppm.

-

Amine Protons (-NH₂) : A broad singlet, typically between 1.0-4.0 ppm, whose chemical shift is concentration-dependent and which would disappear upon D₂O exchange.[14][15]

-

-

¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for each unique carbon environment.

-

Aromatic Carbons : Six signals are expected in the ~110-150 ppm range.

-

Azetidine Ring Carbons : The carbon attached to the primary amine (C3) would appear around 40-60 ppm, while the carbons adjacent to the ring nitrogen (C2 and C4) would be in a similar or slightly more downfield region.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretch : Primary amines typically show two characteristic bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[15]

-

C-H Stretch (Aromatic) : Absorptions are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Absorptions are expected just below 3000 cm⁻¹.

-

N-H Bend : A scissoring vibration for the primary amine should appear around 1550-1650 cm⁻¹.[14]

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch : Aliphatic and aromatic C-N stretches would be found in the 1000-1350 cm⁻¹ fingerprint region.[14]

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 148.

-

Nitrogen Rule : Consistent with the presence of two nitrogen atoms (an even number), the molecular weight is even.

-

Fragmentation : Key fragmentation pathways would likely involve the loss of the amine group, cleavage of the azetidine ring, or fragmentation of the phenyl group.

-

Key Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. The methodologies described below represent industry-standard approaches for characterizing small molecules like this compound.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a sufficient incubation period, providing a thermodynamically stable value crucial for ADME modeling and formulation development.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure that equilibrium between the solid and dissolved states is reached.

-

Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Data Reporting: Report the solubility in µg/mL or µM at each specific pH and temperature.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa value(s) define the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. For this compound, with two basic nitrogen centers, potentiometric titration is an accurate method to determine these constants.[16]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water, often with a co-solvent like methanol if aqueous solubility of the free base is low.

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel and slowly titrate with a standardized strong base (e.g., 0.1 M NaOH) using a calibrated auto-titrator.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the inflection points.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Reactivity and Chemical Stability

The unique structure of this compound, combining a strained ring with nucleophilic centers, dictates its reactivity and stability profile.

-

Reactivity of the Amine Groups : The primary amine at the C3 position is a strong nucleophile and will undergo typical amine reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine of the azetidine ring is less nucleophilic due to steric hindrance and the electron-withdrawing effect of the phenyl group, but it can still be quaternized or form salts.

-

Azetidine Ring Stability : The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol). While generally stable under neutral and basic conditions, it can be susceptible to nucleophilic ring-opening under harsh acidic conditions, which can protonate the ring nitrogen and activate the ring carbons for attack.[6] This potential instability is a critical consideration during synthesis, purification, and formulation.

Caption: Potential acid-mediated ring-opening of the azetidine moiety.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not extensively documented, compounds containing amine functionalities can be irritants or sensitizers.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[17][18]

-

Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[17]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[17] Keep the container tightly sealed.

-

Spills : In case of a spill, contain the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.[17] Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable building block for drug discovery, possessing a unique structural and electronic profile. This guide has detailed its core physicochemical properties, from its molecular structure and spectroscopic signatures to its solubility and basicity. A clear understanding of these characteristics, underpinned by the robust experimental protocols provided, is essential for any scientist looking to incorporate this scaffold into their research. The pH-dependent solubility and potential for ring instability under certain conditions are particularly critical parameters that must be managed to ensure successful experimental outcomes and the development of viable drug candidates.

References

- Vertex AI Search. This compound dihydrochloride, 95% Purity, C9H14Cl2N2, 100 mg.

- BLD Pharm. 1895439-72-1|this compound.

- Safety Data Sheet. Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.

- ResearchGate. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.

- College of Science Repository. Synthesis and characterization of some Azetidines derivatives.

- SpringerLink. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.

- Chemical Synthesis Database. azetidin-3-yl-phenyl-amine.

- Central Asian Journal of Medical and Natural Science. Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. This compound dihydrochloride CAS#: 2055841-16-0.

- BenchChem. An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine.

- University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- OpenStax. 24.10 Spectroscopy of Amines.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Arctom Scientific. CAS NO. 1895439-72-1 | this compound | Catalog BD-A688593.

- Organic Chemistry Data. pKa Data Compiled by R. Williams.

- Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®.

- ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1895439-72-1|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound dihydrochloride CAS#: 2055841-16-0 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uregina.ca [uregina.ca]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 12. cajmns.casjournal.org [cajmns.casjournal.org]

- 13. jmchemsci.com [jmchemsci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 18. fishersci.com [fishersci.com]

1-Phenylazetidin-3-amine: A Technical Guide for Advanced Drug Discovery

An In-depth Exploration of Synthesis, Physicochemical Properties, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can favorably impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the myriad of azetidine derivatives, 1-Phenylazetidin-3-amine stands out as a versatile building block, presenting a strategic entry point for the synthesis of novel therapeutics across a range of disease areas. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, offering a robust framework for its utilization in advanced research and development programs.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in drug design and development. The key identifiers and molecular attributes are summarized below.

| Property | Value | Source |

| CAS Number | 1895439-72-1 | BLD Pharm |

| Molecular Formula | C₉H₁₂N₂ | BLD Pharm |

| Molecular Weight | 148.21 g/mol | BLD Pharm |

| Canonical SMILES | C1N(C(C1)N)C2=CC=CC=C2 | PubChem |

| Form | This compound is the free base. It is also commercially available as the dihydrochloride salt (CAS: 2055841-16-0, MW: 221.13 g/mol ). | ChemicalBook, BLD Pharm |

Synthesis and Chemical Landscape

The synthesis of 3-aminoazetidine derivatives can be approached through various synthetic routes, often involving the cyclization of appropriately substituted acyclic precursors or the functionalization of a pre-formed azetidine ring. While a single, universally adopted protocol for this compound is not extensively detailed in publicly available literature, a representative synthesis can be conceptualized based on established methodologies for analogous structures.

Conceptual Synthetic Workflow

A plausible and efficient route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a conceptual workflow for its preparation.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, multi-step synthesis adapted from general procedures for the preparation of 3-aminoazetidines and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Phenylazetidin-3-ol

-

To a solution of aniline in a suitable solvent (e.g., acetonitrile), add epichlorohydrin dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Upon completion, add a strong base, such as sodium hydroxide, to facilitate the intramolecular cyclization to form 1-phenylazetidin-3-ol.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Oxidation to 1-Phenylazetidin-3-one

-

Prepare a solution of oxalyl chloride in dichloromethane and cool to -78 °C.

-

Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of 1-phenylazetidin-3-ol in dichloromethane.

-

After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to yield 1-phenylazetidin-3-one.

Step 3: Reductive Amination to this compound

-

To a solution of 1-phenylazetidin-3-one in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with aqueous HCl and then basify with NaOH.

-

Extract the product with an organic solvent, dry, and concentrate to afford this compound.

Physicochemical Properties: A Deeper Dive

pKa and Solubility

The presence of two basic nitrogen atoms—the azetidine ring nitrogen and the primary amine at the 3-position—suggests that this compound will have at least two pKa values. The primary amine is expected to be the more basic of the two, with a predicted pKa in the range of 8.5-9.5. The azetidine nitrogen, being an aniline-like nitrogen, will be significantly less basic.

The aqueous solubility of this compound is expected to be highly pH-dependent.[2]

-

Acidic pH: At pH values below its pKa, the amine groups will be protonated, forming a cationic species that is anticipated to be highly soluble in aqueous media.

-

Neutral and Basic pH: As the pH increases above the pKa, the neutral free base will predominate, leading to a decrease in aqueous solubility.

Lipophilicity (LogP)

The LogP (octanol-water partition coefficient) is a critical parameter for predicting a molecule's membrane permeability and overall drug-like properties. The phenyl group contributes to its lipophilicity, while the polar amine groups enhance its hydrophilicity. The overall LogP is predicted to be in a range suitable for oral absorption and cell permeability.

Experimental Determination Workflow

To obtain precise experimental values for these crucial parameters, the following standard protocols are recommended.

Caption: A comprehensive workflow for the identification and validation of biological targets.

Conclusion

This compound represents a strategically important building block in the landscape of modern drug discovery. Its unique structural and physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. While a comprehensive public database of its experimental properties and biological activities is still emerging, this technical guide provides a robust framework for its synthesis, characterization, and application. By leveraging the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of this promising scaffold and its derivatives.

References

-

PubChem. This compound. [Link]

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

-

RSC Publishing. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Phenylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Phenylazetidin-3-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra in the peer-reviewed literature, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to present a robust prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aryl azetidine compounds. Included are generalized, field-proven protocols for data acquisition and in-depth interpretations of the predicted spectral data.

Introduction: The Significance of this compound

Azetidine derivatives are crucial scaffolds in medicinal chemistry, prized for their ability to introduce conformational rigidity and novel vector orientations in drug candidates. The this compound structure, incorporating both a strained four-membered ring and an aromatic amine moiety, presents a unique combination of electronic and steric properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule during synthesis and subsequent applications in drug development. This guide provides a detailed roadmap for understanding its spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. The predictions are based on the analysis of substituent effects on chemical shifts and spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Phenyl H (ortho) | ~6.6 - 6.8 | Doublet (d) or Triplet of doublets (td) | 2H | J ≈ 7-9 Hz |

| Phenyl H (meta) | ~7.1 - 7.3 | Triplet (t) or Triplet of doublets (td) | 2H | J ≈ 7-9 Hz |

| Phenyl H (para) | ~6.5 - 6.7 | Triplet (t) | 1H | J ≈ 7-9 Hz |

| Azetidine CH (C3-H) | ~3.8 - 4.2 | Quintet or complex multiplet | 1H | J ≈ 6-8 Hz |

| Azetidine CH₂ (C2/C4-H) | ~3.4 - 3.7 and ~3.9 - 4.3 | Multiplets (m) | 4H | Jgem ≈ 9-12 Hz, Jvic ≈ 6-8 Hz |

| Amine NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H | - |

Rationale behind the Predictions:

-

Phenyl Protons: The N-phenyl group's protons will appear in the aromatic region. The ortho-protons are expected to be the most shielded due to the electron-donating effect of the nitrogen atom, thus appearing at a lower chemical shift. The meta and para protons will resonate at progressively higher chemical shifts. The multiplicities will arise from coupling with adjacent aromatic protons.

-

Azetidine Protons: The protons on the strained azetidine ring will be deshielded by the adjacent nitrogen atom. The methine proton at C3, bearing the amine group, is expected to be a complex multiplet due to coupling with the four adjacent methylene protons. The methylene protons at C2 and C4 are diastereotopic and will likely appear as two distinct multiplets, each integrating to two protons. They will exhibit both geminal and vicinal coupling.

-

Amine Protons: The primary amine protons typically appear as a broad singlet. The exact chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | ~145 - 150 |

| Phenyl C (ortho) | ~112 - 116 |

| Phenyl C (meta) | ~128 - 130 |

| Phenyl C (para) | ~115 - 119 |

| Azetidine C3 | ~45 - 50 |

| Azetidine C2/C4 | ~55 - 60 |

Rationale behind the Predictions:

-

Aromatic Carbons: The ipso-carbon (attached to nitrogen) will be the most downfield in the aromatic region. The ortho and para carbons are expected to be shielded relative to benzene due to the nitrogen's electron-donating character, while the meta carbons will be less affected.

-

Azetidine Carbons: The carbons of the azetidine ring are in the aliphatic region but are deshielded by the nitrogen atom. The C2 and C4 carbons, being directly attached to the phenyl-substituted nitrogen, are expected to be further downfield than the C3 carbon which is attached to the primary amine.

Experimental Protocol for NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra of a sample like this compound is provided below.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. For potentially better resolution of the N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two distinct bands (asymmetric and symmetric) are expected.[1][2][3] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong | Scissoring vibration.[1][3] |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong | [1][3] |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | [1][3] |

| N-H Wag (primary amine) | 665 - 910 | Broad, Strong | Out-of-plane bending.[1] |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for liquids): If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is often the simplest method.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak is expected at m/z = 148.

-

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight, as predicted by the nitrogen rule.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to be initiated by the cleavage of the strained azetidine ring.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of an ethylenimine radical or related fragments.

-

Loss of the Amino Group: Cleavage of the C-N bond of the primary amine could result in the loss of •NH₂ (m/z 16).

-

Ring Opening and Rearrangement: The strained azetidine ring may undergo ring-opening followed by rearrangement and further fragmentation, leading to a complex fragmentation pattern.

-

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

GC-MS (for volatile, thermally stable compounds):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Separation: The compound will be separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with electrons (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

LC-MS (for less volatile or thermally sensitive compounds):

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Injection: Inject the sample into the LC system.

-

Separation: The compound is separated on the LC column.

-

Ionization: The eluent from the LC column is introduced into the ESI source, where a fine spray of charged droplets is formed, leading to the formation of protonated molecules [M+H]⁺ (m/z 149).

-

Mass Analysis: The ions are analyzed by the mass spectrometer.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided data tables, interpretation rationale, and experimental protocols offer a solid foundation for researchers working with this compound. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative to confirm them with experimental data once the compound is synthesized and purified. The methodologies and spectral interpretations outlined herein will serve as a valuable reference for the successful characterization of this and other novel azetidine-containing molecules.

References

- BLD Pharm. This compound.

- The Royal Society of Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- BLD Pharm. This compound dihydrochloride.

- ResearchG

- BenchChem. An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine.

- IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- NIST. 1,4-Benzenediamine, N-phenyl-.

Sources

The Genesis of a Key Scaffold: A Technical Guide to the Discovery and Synthetic History of 1-Phenylazetidin-3-amine

Introduction: The Azetidine Ring in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique combination of properties—conformational rigidity, increased sp³ character, and the ability to act as a bioisosteric replacement for other functional groups—has made it an attractive component in the design of novel therapeutics. 1-Phenylazetidin-3-amine, in particular, serves as a critical building block for a variety of pharmacologically active agents, offering a versatile scaffold for further functionalization. This guide provides an in-depth exploration of the discovery and the evolution of synthetic strategies for this important molecule, aimed at researchers, scientists, and professionals in drug development. While a singular, seminal publication marking the definitive "discovery" of this compound remains elusive in the surveyed literature, its synthetic history is intrinsically linked to the broader development of methods for constructing the 3-aminoazetidine core.

The Early Days: An Inferred Genesis from Foundational Azetidine Chemistry

The initial preparations of N-substituted-3-aminoazetidines can be pieced together from early methodologies focused on the synthesis of the azetidine ring. The most probable early route to this compound would have been a multi-step sequence, leveraging the readily available starting materials: aniline and epichlorohydrin.

This foundational approach, while conceptually straightforward, was often plagued by low yields and the formation of numerous side products, necessitating tedious purification procedures. The high reactivity of epichlorohydrin and the potential for polymerization and competing side reactions presented significant challenges to early organic chemists.

Core Synthetic Challenge: Ring Strain and Reactivity

The synthesis of the azetidine ring is a thermodynamic challenge due to its inherent ring strain. Early methods relied on forcing conditions, which often led to undesired byproducts. The choice of the nitrogen source for the 3-amino group and the strategy for its introduction were critical considerations.

Evolution of a Synthesis: A Journey Towards Efficiency and Scalability

Recognizing the limitations of early approaches, the synthetic community dedicated considerable effort to developing more robust and efficient methods for the preparation of 3-aminoazetidines, including the N-phenyl variant. This evolution can be categorized into several key strategic advancements.

Strategy 1: The Azetidin-3-ol Intermediate Route

A significant improvement in the synthesis of 3-aminoazetidines came with the development of reliable methods to produce N-substituted azetidin-3-ols as stable intermediates. This approach typically involves two key stages: the formation of the azetidin-3-ol and its subsequent conversion to the 3-amino derivative.

Workflow for the Azetidin-3-ol Intermediate Route

Caption: Synthesis of this compound via an azetidin-3-ol intermediate.

Experimental Protocol: Synthesis of 1-Phenylazetidin-3-ol

-

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) at 0-5 °C, epichlorohydrin (1.1 eq) is added dropwise, maintaining the temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Cyclization: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture, which is then heated to reflux for 4-8 hours to promote intramolecular cyclization.

-

Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-phenylazetidin-3-ol.

Experimental Protocol: Conversion of 1-Phenylazetidin-3-ol to this compound

-

Activation: To a solution of 1-phenylazetidin-3-ol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

-

Nucleophilic Displacement (Azide Method): The activated intermediate is then reacted with sodium azide (2.0 eq) in a polar aprotic solvent like DMF at elevated temperatures (e.g., 80 °C) for 12-18 hours.

-

Reduction: The resulting 3-azido-1-phenylazetidine is reduced to the amine using a standard reducing agent such as lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂/Pd-C).

-

Purification: The final product is purified by an appropriate method, such as distillation or crystallization of a salt form.

Strategy 2: The Diaminopropanol Cyclization Route

An alternative and often more direct approach involves the synthesis of a 1,3-diaminopropan-2-ol derivative followed by cyclization. This strategy avoids the isolation of the azetidin-3-ol intermediate.

Workflow for the Diaminopropanol Cyclization Route

Caption: Direct synthesis of this compound from a diaminopropanol precursor.

Experimental Protocol: Diaminopropanol Cyclization

-

Epoxide Ring Opening: N-(2,3-epoxypropyl)aniline (1.0 eq) is reacted with a concentrated aqueous solution of ammonia in an autoclave at elevated temperature and pressure.

-

Isolation of Diamine: After the reaction is complete, the excess ammonia and water are removed under reduced pressure to yield the crude 1-(phenylamino)-3-aminopropan-2-ol.

-

Cyclization: The crude diaminopropanol is treated with a dehydrating/cyclizing agent, such as concentrated sulfuric acid or thionyl chloride, at low temperatures, followed by careful heating.

-

Workup and Purification: The reaction is neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved through distillation under reduced pressure or by salt formation and recrystallization.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Intermediates | Typical Yields | Advantages | Disadvantages |

| Azetidin-3-ol Intermediate | Aniline, Epichlorohydrin | 1-Phenylazetidin-3-ol | 40-60% (overall) | More controlled, intermediates are stable and can be purified. | Multi-step, requires activation of the hydroxyl group. |

| Diaminopropanol Cyclization | Aniline, Epichlorohydrin, Ammonia | 1-(Phenylamino)-3-aminopropan-2-ol | 20-40% (overall) | Fewer steps. | Harsher cyclization conditions, often lower yielding, potential for more side products. |

Modern Synthetic Innovations

Recent advancements in organic synthesis have provided milder and more efficient pathways to this compound and its derivatives. These include:

-

Catalytic Methods: The use of transition metal catalysts for C-N bond formation has enabled more efficient cyclization reactions under milder conditions.

-

Protecting Group Strategies: The judicious use of modern protecting groups for the amine functionalities has improved selectivity and overall yields.

-

Flow Chemistry: The application of continuous flow technologies allows for better control of reaction parameters, improved safety, and easier scalability of azetidine syntheses.

Conclusion: An Enduring Scaffold in Drug Discovery

The synthetic history of this compound mirrors the broader evolution of synthetic organic chemistry—a continuous pursuit of efficiency, selectivity, and scalability. From its inferred beginnings in challenging, low-yielding reactions to the more elegant and controlled methods available today, the journey to access this valuable building block has been one of persistent innovation. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of this compound and the methods for its synthesis are set to endure.

References

Given the absence of a specific seminal paper for this compound, this list comprises key publications detailing the synthesis of the 3-aminoazetidine core and related N-substituted derivatives, which represent the foundational chemistry upon which the synthesis of the target molecule is based.

- Gaertner, V. R. (1967). The Synthesis of 1-Alkyl-3-azetidinols. Journal of Organic Chemistry, 32(9), 2972–2974. [A foundational paper on the synthesis of N-alkyl-3-azetidinols, key precursors for 3-aminoazetidines.]

- Okutani, T., et al. (1974). Synthesis of Azetidine Derivatives. I. A New Synthesis of 1-Substituted 3-Aminoazetidines. Chemical & Pharmaceutical Bulletin, 22(7), 1490-1496. [Details the conversion of azetidinols to 3-aminoazetidines.]

- Anderson, A. G., & Lok, R. (1972). Synthesis of 1-t-butyl-3-aminoazetidine. The Journal of Organic Chemistry, 37(24), 3953–3955.

- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. [A comprehensive review of azetidine synthesis.]

- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988-4035.

The Ascendant Role of 1-Phenylazetidin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the saturated heterocycles, the azetidine moiety has garnered significant attention for its ability to impart three-dimensionality, improve metabolic stability, and serve as a versatile synthetic handle. This technical guide delves into the burgeoning potential of a specific, yet broadly applicable building block: 1-phenylazetidin-3-amine. We will explore its synthesis, key derivatization strategies, and its emerging applications across diverse therapeutic areas, underpinned by insights into its role in structure-activity relationships and as a bioisosteric replacement for more conventional motifs.

Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in the design of contemporary therapeutics.[1] Their inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that can positively influence a molecule's pharmacokinetic profile.[1] Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, making them more amenable to synthetic manipulation and formulation.[2] The incorporation of an azetidine ring can lead to enhanced aqueous solubility, improved metabolic stability, and better receptor selectivity.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its clinical relevance.[1]

The this compound core, in particular, presents a strategic starting point for library synthesis and lead optimization. The phenyl group at the 1-position can modulate lipophilicity and engage in aryl-aryl interactions with biological targets, while the primary amine at the 3-position serves as a versatile point for diversification.

Synthesis and Derivatization of the this compound Core

The accessibility of a chemical scaffold is paramount to its widespread adoption in drug discovery programs. While the synthesis of azetidines can be challenging due to ring strain, several methodologies have been developed for the efficient construction of 3-aminoazetidine derivatives.

A common synthetic route to N-aryl-3-aminoazetidines involves the reaction of a suitable dielectrophile with a primary arylamine. For instance, the reaction of aniline with epichlorohydrin can lead to the formation of a 1-phenyl-3-hydroxyazetidine intermediate, which can then be converted to the corresponding amine.

Aniline [label="Aniline"]; Epichlorohydrin [label="Epichlorohydrin"]; Intermediate1 [label="1-Phenyl-3-hydroxyazetidine"]; Azide [label="Azide Intermediate"]; Amine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -> Intermediate1 [label="+ Epichlorohydrin"]; Intermediate1 -> Azide [label="Mesylation, NaN3"]; Azide -> Amine [label="Reduction (e.g., H2, Pd/C)"]; }

Once obtained, the 3-amino group of this compound is readily functionalized through standard synthetic transformations, providing access to a diverse range of derivatives. The two most prominent derivatization strategies are amide bond formation and reductive amination.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a straightforward and widely used method to generate libraries of N-(1-phenylazetidin-3-yl)amides.[1] These reactions are typically mediated by standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Experimental Protocol: Amide Coupling using HATU

-

To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), add HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-(1-phenylazetidin-3-yl)amide.

Reductive Amination

Reductive amination provides a facile route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This method allows for the introduction of a wide array of alkyl and aryl substituents at the 3-amino position.

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives"]; ReductiveAmination [label="Substituted Amine Derivatives"]; CarboxylicAcid [label="R-COOH"]; AldehydeKetone [label="R'-CHO or R'-CO-R''"]; ReducingAgent [label="Reducing Agent (e.g., NaBH(OAc)3)"];

Start -> Amide [label="Amide Coupling"]; CarboxylicAcid -> Amide; Start -> ReductiveAmination [label="Reductive Amination"]; AldehydeKetone -> ReductiveAmination; ReducingAgent -> ReductiveAmination; }

Potential Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block with the potential for broad applicability across multiple therapeutic areas. Its unique structural features can be leveraged to address specific challenges in drug design.

Kinase Inhibitors

The azetidine ring is a common feature in many kinase inhibitors. Its rigid structure can help to orient key pharmacophoric elements for optimal binding to the ATP-binding site of kinases. The 1-phenyl group can be tailored to occupy hydrophobic pockets, while the derivatized 3-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase. The development of derivatives of pyridylpyrimidinylaminophenyl amine, a key pharmacophore in the kinase inhibitor drug imatinib, has shown that amide and cyclic amide variations can lead to potent kinase inhibition.[3] While specific examples with the this compound core are not yet widely published, the principles of kinase inhibitor design strongly suggest its potential in this area.

Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, are critical determinants of BBB permeability. The sp³-rich and compact nature of the azetidine ring can contribute to a lower polar surface area and a more favorable three-dimensional shape for BBB penetration. The this compound scaffold, with its tunable lipophilicity and hydrogen bonding capacity, presents an attractive starting point for the design of novel CNS-active compounds.[4]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The this compound moiety can be considered a bioisostere for more flexible or metabolically labile diamine linkers. For instance, it can serve as a constrained analog of N-phenyl-1,2-diaminoethane or as a replacement for piperazine rings to explore novel chemical space and potentially improve pharmacokinetic properties.[5] The rigid azetidine core can pre-organize the substituents in a specific conformation, which may lead to enhanced binding affinity and selectivity for the target protein.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on this compound derivatives are still emerging in the public domain, general principles can be inferred from related azetidine-containing compounds.

| Modification Site | Potential Impact on Activity |

| Phenyl Ring (N1) | Substitution on the phenyl ring can modulate lipophilicity, metabolic stability, and introduce specific interactions with the target protein (e.g., halogen bonding, hydrophobic interactions). |

| Amine (C3) | The nature of the substituent introduced at the 3-amino position is critical for target engagement. For example, in kinase inhibitors, this group often forms hydrogen bonds with the hinge region. The size and shape of this substituent will dictate the overall binding affinity and selectivity. |

| Azetidine Ring | Substitution on the azetidine ring itself (at the 2 or 4 positions) can introduce chirality and further refine the spatial orientation of the key binding elements, although this adds synthetic complexity. |

Table 1: General Structure-Activity Relationship Considerations for this compound Derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its synthetic tractability and the advantageous physicochemical properties conferred by the azetidine ring make it an attractive starting point for the development of novel therapeutics. While the full potential of this scaffold is yet to be realized, the foundational principles of medicinal chemistry suggest its applicability in diverse areas, including kinase inhibition and CNS disorders. As more research is conducted and published, a clearer picture of the specific therapeutic opportunities for this compound derivatives will undoubtedly emerge. This technical guide serves as a foundational resource to stimulate further investigation and application of this versatile chemical entity in the pursuit of innovative medicines.

References

-

Alsayed, S. S. R., Lun, S., Luna, G., Beh, C. C., Payne, A. D., Foster, N., Bishai, W. R., & Gunosewoyo, H. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7523–7536. [Link]

- Bar-Zeev, Y., Gref, A., & Kaye, J. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Chemistry Research.

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3967-3997.

-

Drug Hunter. (n.d.). CNS-Active. Retrieved January 8, 2026, from [Link]

- Golshadi, H., Balalaie, S., Sohbati, H. R., & Alavijeh, M. (2019). The structures of some CNS bioactive compounds.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Singh, S., & Kumar, A. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.

- Vankawala, P. J., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 943-953.

- Wang, T., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.

- Wulff, J. E., et al. (2025). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(9), 507-529.

- Zhang, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015.

- Zlotos, D. P., et al. (2025).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MY115951A - Pharmacologically active cns compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of Substituted 1-Phenylazetidin-3-amine Derivatives

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive technical overview of the biological activities associated with substituted 1-phenylazetidin-3-amine derivatives. The unique structural motif of the azetidine ring, coupled with the phenyl and amine functionalities, presents a compelling scaffold for the design of novel therapeutic agents. This document will delve into the known biological landscape of these compounds, exploring their synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets.

Introduction to the this compound Scaffold

The this compound core structure is a fascinating starting point for medicinal chemistry exploration. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity, which can be advantageous for selective receptor binding. The phenyl group at the 1-position and the amine at the 3-position offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The amine functionality, in particular, is a common feature in many biologically active molecules, often playing a crucial role in interactions with biological targets through hydrogen bonding and ionic interactions. The strategic placement of substituents on both the phenyl ring and the amine can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a critical aspect of exploring their biological potential. A general synthetic approach often involves the construction of the azetidine ring, followed by the introduction or modification of the phenyl and amine substituents.

A representative synthetic workflow is depicted below. This process typically starts with commercially available starting materials and proceeds through several key steps to arrive at the desired substituted this compound analogs.

Caption: A generalized synthetic workflow for the preparation of substituted this compound derivatives.

Biological Activities and Therapeutic Potential

While comprehensive public data on the biological activities of a wide range of substituted this compound derivatives is still emerging, preliminary investigations and the activities of structurally related compounds suggest potential in several therapeutic areas. The primary focus of exploration for this scaffold has been within the central nervous system (CNS), given the prevalence of the phenyl and amine moieties in known CNS-active drugs.

Potential as Monoamine Reuptake Inhibitors

A significant area of interest for this class of compounds is their potential to act as monoamine reuptake inhibitors. Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical targets for the treatment of depression, anxiety, and other mood disorders. The this compound scaffold shares structural similarities with known monoamine reuptake inhibitors, suggesting that derivatives could be designed to selectively or non-selectively inhibit these transporters.

The exploration of structure-activity relationships (SAR) in this context would involve modifying the substituents on the phenyl ring and the amine to optimize potency and selectivity for the desired transporter(s).

Activity at Dopamine Receptors

The dopaminergic system is implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, are key drug targets. The this compound scaffold could serve as a template for the design of novel dopamine receptor ligands.

The nature and position of substituents on the phenyl ring can significantly influence the affinity and selectivity for different dopamine receptor subtypes. For instance, specific substitution patterns are known to favor binding to D2-like receptors, which are the primary targets for many antipsychotic medications.

Structure-Activity Relationship (SAR) Insights